molecular formula C23H15ClN4O3S B2932811 N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 891113-89-6

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

Katalognummer: B2932811
CAS-Nummer: 891113-89-6
Molekulargewicht: 462.91
InChI-Schlüssel: DENBXCBJXGENNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a structurally complex small molecule featuring three key pharmacophores:

  • 6-Chloro-1,3-benzothiazole core: A heterocyclic system known for its role in modulating biological activity, particularly in kinase inhibition and anticancer applications .
  • Pyridin-3-ylmethyl substitution: Introduces a basic nitrogen atom, which may influence solubility and pharmacokinetic properties .

Eigenschaften

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3S/c24-15-7-8-18-19(10-15)32-23(26-18)27(12-14-4-3-9-25-11-14)20(29)13-28-21(30)16-5-1-2-6-17(16)22(28)31/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENBXCBJXGENNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the phthalimide group through a condensation reaction. The final step involves the attachment of the pyridine ring via a nucleophilic substitution reaction. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The phthalimide moiety can influence cellular processes by interacting with proteins and nucleic acids. The pyridine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs from the literature:

Key Observations:

Structural Diversity :

  • The target compound uniquely combines a chlorinated benzothiazole , isoindole-dione , and pyridinylmethyl groups, distinguishing it from analogs like compound 32 (benzimidazole-pyrazole hybrid) or the pyrimidoindole derivative in .
  • The absence of a sulfanyl linker or piperazine spacer (seen in ) suggests distinct electronic and steric properties.

Synthetic Approaches :

  • Most analogs (e.g., ) employ EDCI-mediated amide coupling , similar to methods described for benzothiazole-acetamide derivatives in .
  • The isoindole-dione moiety in the target compound may require specialized protection/deprotection strategies, as seen in ’s isoindole-containing compounds .

Potential Biological Implications: The 6-chloro substitution on benzothiazole (as in compound 32 ) is associated with enhanced metabolic stability compared to methyl or unsubstituted analogs . The isoindole-dione group may mimic cyclic imide pharmacophores in kinase inhibitors, as suggested by ’s amino acid conjugates .

Biologische Aktivität

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzothiazole moiety , an isoindole derivative , and a pyridine group . Its molecular formula is C21H20ClN4O3SC_{21}H_{20}ClN_{4}O_{3}S with a molecular weight of approximately 479.38 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : Utilizing appropriate precursors to establish the benzothiazole structure.
  • Isoindole Synthesis : Employing cyclization reactions to create the isoindole ring.
  • Final Coupling : Combining the benzothiazole and isoindole components with the pyridine derivative through acetamide formation.

Each step requires precise control over reaction conditions to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, research indicated that derivatives of benzothiazole, including this compound, exhibit significant inhibition of cancer cell proliferation in various human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
A4311.5Inhibition of AKT and ERK pathways
A5492.0Induction of apoptosis
H12991.8Cell cycle arrest

The compound was shown to significantly reduce levels of inflammatory cytokines IL-6 and TNF-α in treated cells, suggesting a dual role in both anti-inflammatory and anticancer activities .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Signaling Pathways : The compound interferes with critical pathways such as AKT and ERK, which are essential for cell survival and proliferation.
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptotic cell death in cancer cells.
  • Cell Migration Inhibition : Scratch wound healing assays demonstrated that the compound effectively hinders the migration of cancer cells, which is crucial for metastasis .

Case Studies

A recent study evaluated the efficacy of various benzothiazole derivatives, including our target compound, against multiple cancer cell lines. The results indicated that compounds with similar structural features consistently demonstrated potent anticancer activities across different cellular models .

Example Case Study:

In a controlled experiment involving A431 cells:

  • Treatment : Cells were treated with varying concentrations (0.5 µM to 4 µM) of this compound.
  • Results : Significant reductions in cell viability were observed at concentrations above 1 µM after 48 hours.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.